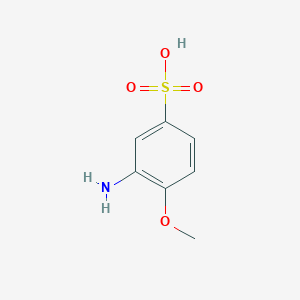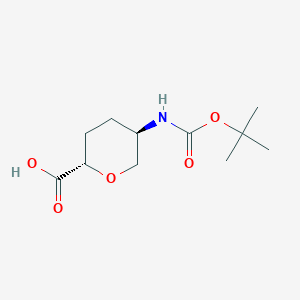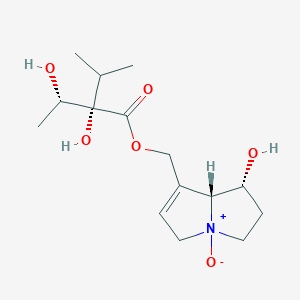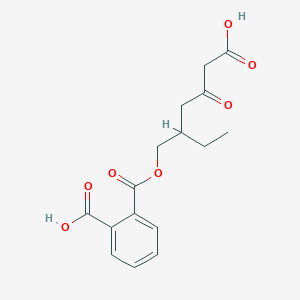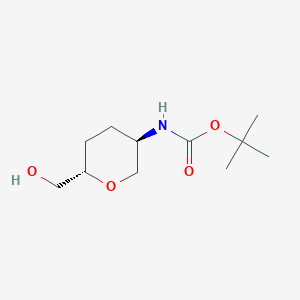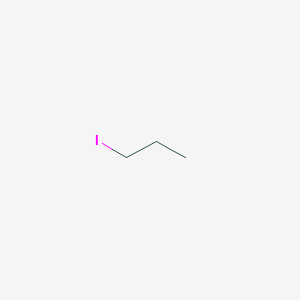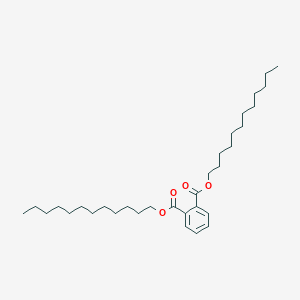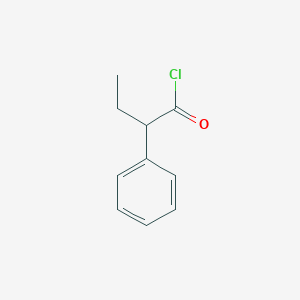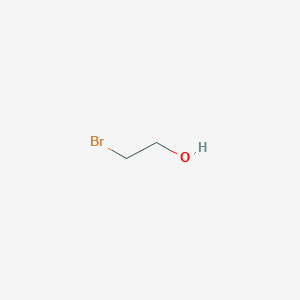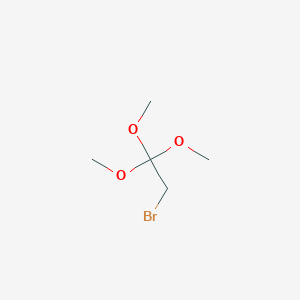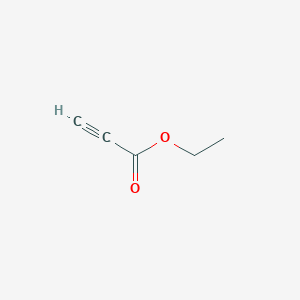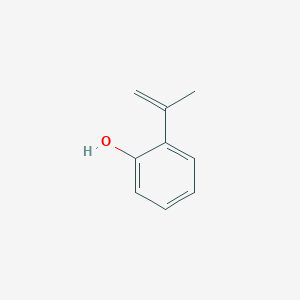
2-Hydroxy-alpha-methylstyrene
Descripción general
Descripción
2-Hydroxy-alpha-methylstyrene, also known as α-Methylstyrene, is an organic compound with the formula C₆H₅C(CH₃)=CH₂ . It is a colorless oil and is a precursor to plasticizers, resins, and polymers .
Synthesis Analysis
α-Methylstyrene (AMS) is a byproduct formed in a variation of the cumene process. It can also be produced by dehydrogenation of cumene . The most important approaches for in situ modification are copolymerization of styrene with a second monomer .Molecular Structure Analysis
The molecular weight of α-Methylstyrene is 118.1757 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 2-Hydroxy-alpha-methylstyrene molecule .Chemical Reactions Analysis
The primary reaction involves cumene and oxygen, resulting in cumene hydroperoxide. This is then converted into phenol and acetone . The free-radical polymerization of α-methylstyrene is slow and predominantly yields low molecular weight due to the low ceiling temperature .Physical And Chemical Properties Analysis
α-Methylstyrene is a colorless liquid with a characteristic odor . It has a molecular weight of 118.1757 . The properties of PHAs depend on the monomer composition and many types of PHA monomers have been reported .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-prop-1-en-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7(2)8-5-3-4-6-9(8)10/h3-6,10H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQYBSRMWWRFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461513 | |
| Record name | 2-hydroxy-alpha-methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-alpha-methylstyrene | |
CAS RN |
10277-93-7 | |
| Record name | 2-hydroxy-alpha-methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

